molecular formula C19H24N2O4S B3978705 N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide

Cat. No.: B3978705
M. Wt: 376.5 g/mol
InChI Key: AAAFCHHWVCCZKG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a sulfonamide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(4-methoxyphenyl)ethylamine.

    Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Amidation: Finally, the sulfonamide derivative is reacted with 2-bromopropanamide under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: 2-(4-Hydroxyphenyl)ethyl-2-(N-phenylmethanesulfonamido)propanamide.

    Reduction: N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its hydrophobic interactions, while the sulfonamide group provides additional hydrogen bonding capabilities.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15(21(26(3,23)24)17-7-5-4-6-8-17)19(22)20-14-13-16-9-11-18(25-2)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFCHHWVCCZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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